Abz-SDK(Dnp)P-OH Demonstrates Quantitatively Distinct N-Domain Catalytic Efficiency Compared to C-Domain and Pan-ACE FRET Substrates
In a comparative study using human pericardial fluid ACE, the catalytic efficiency (kcat/Km) of Abz-SDK(Dnp)P-OH was 0.19 µM⁻¹·s⁻¹, which is approximately 47% lower than that of the C-domain selective substrate Abz-LFK(Dnp)-OH (0.36 µM⁻¹·s⁻¹) and approximately 75% lower than the N-domain substrate Abz-YRK(Dnp)P-OH (0.77 µM⁻¹·s⁻¹) [1]. The classical spectrophotometric substrate Hip-His-Leu exhibited a markedly lower efficiency of 7 × 10⁻⁴ µM⁻¹·s⁻¹, highlighting the superior catalytic turnover of FRET-based substrates [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat = 1.92 s⁻¹; kcat/Km = 0.19 µM⁻¹·s⁻¹ |
| Comparator Or Baseline | Abz-LFK(Dnp)-OH: kcat/Km = 0.36 µM⁻¹·s⁻¹; Abz-YRK(Dnp)P-OH: kcat/Km = 0.77 µM⁻¹·s⁻¹; Hip-His-Leu: kcat/Km = 7 × 10⁻⁴ µM⁻¹·s⁻¹ |
| Quantified Difference | Abz-SDK(Dnp)P-OH kcat/Km is 0.53× that of Abz-LFK(Dnp)-OH; 0.25× that of Abz-YRK(Dnp)P-OH; 271× higher than Hip-His-Leu |
| Conditions | Human pericardial fluid ACE; 0.1 M Tris-HCl buffer, pH 7.0, 50 mM NaCl, 37°C |
Why This Matters
These quantitative kinetic parameters enable researchers to select Abz-SDK(Dnp)P-OH with confidence for N-domain specific assays, understanding precisely how its catalytic efficiency differs from C-domain and alternative N-domain substrates for appropriate experimental design and data interpretation.
- [1] Gomes RAS, Teodoro LGVL, Lopes ICR, Bersanetti PA, Carmona AK, Hial V. Angiotensin-converting enzyme in pericardial fluid: comparative study with serum activity. Arq Bras Cardiol. 2008;91(3):172-178. doi:10.1590/S0066-782X2008001500006 View Source
